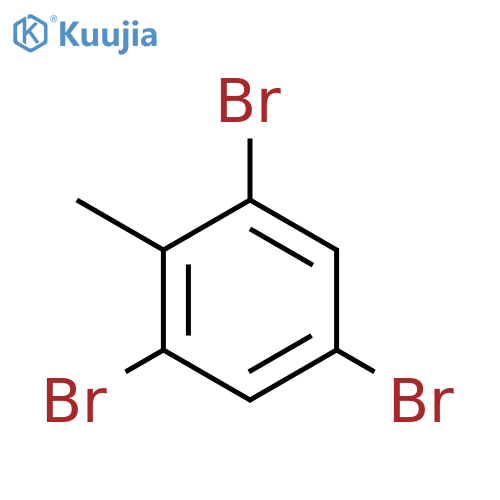Cas no 6320-40-7 (2,4,6-Tribromotoluene)

2,4,6-Tribromotoluene 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Tribromo-2-methylbenzene
- 2,4,6-Tribromotoluene
- 2,4,6,Tribromotoluene
- 1,3,5-tribromo-2-methyl-Benzene
- NSC 31887
- Benzene, 1,3,5-tribromo-2-methyl-
- AK113569
- NSC31887
- 2,4,6-Tribrom-toluol
- BFRIZWKDNUHPHL-UHFFFAOYSA-N
- 2-Methyl-1,3,5-tribromobenzene
- CK1104
- OR5732
- Benzene,1,3,5-tribromo-2-methyl-
- FCH1320341
- CM13974
- VZ22382
- AS00122
- EINECS 228-672-2
- SY022897
- NSC-31887
- AM83280
- 2,4,6-Tribromtoluol
- SCHEMBL642403
- DS-6312
- AKOS015889067
- AC-28590
- Benzene, 1,3,5-tribromo-2-methyl-;1,3,5-Tribromo-2-methylbenzene
- BCP34575
- NS00035364
- FT-0609845
- DTXSID60212566
- CS-W009419
- MFCD00013527
- 6320-40-7
- DB-054428
- DTXCID90135057
- 1,3,5-Tribromo-2-methylbenzene; NSC 31887; 2,4,6-Tribromotoluene
- Benzene, 1,3,5-tribromo-2-methyl-;2,4,6-Tribromotoluene
-
- MDL: MFCD00013527
- インチ: 1S/C7H5Br3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
- InChIKey: BFRIZWKDNUHPHL-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C(C([H])=C(C=1C([H])([H])[H])Br)Br
- BRN: 2359313
計算された属性
- せいみつぶんしりょう: 325.79400
- どういたいしつりょう: 325.794138
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 2.131
- ゆうかいてん: 68-69 ºC
- ふってん: 291 ºC
- フラッシュポイント: 126 ºC
- 屈折率: 1.6340 (estimate)
- すいようせい: Insoluble in water.
- PSA: 0.00000
- LogP: 4.28250
- ようかいせい: 未確定
2,4,6-Tribromotoluene セキュリティ情報
2,4,6-Tribromotoluene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2,4,6-Tribromotoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D954990-100g |
1,3,5-Tribromo-2-methylbenzene |
6320-40-7 | 97% | 100g |
$155 | 2024-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T60810-100g |
1,3,5-Tribromo-2-methylbenzene |
6320-40-7 | 97% | 100g |
¥707.0 | 2023-09-06 | |
| eNovation Chemicals LLC | D465586-1g |
1,3,5-Tribromo-2-methylbenzene |
6320-40-7 | 97% | 1g |
$120 | 2024-05-23 | |
| TRC | T772615-10g |
2,4,6-Tribromotoluene |
6320-40-7 | 10g |
$144.00 | 2023-05-17 | ||
| Apollo Scientific | OR5732-5g |
2,4,6-Tribromotoluene |
6320-40-7 | 98% | 5g |
£15.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T60810-10g |
1,3,5-Tribromo-2-methylbenzene |
6320-40-7 | 97% | 10g |
¥79.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031745-10g |
2,4,6-Tribromotoluene |
6320-40-7 | 98% | 10g |
¥325 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LF332-5g |
2,4,6-Tribromotoluene |
6320-40-7 | 97% | 5g |
181.0CNY | 2021-07-16 | |
| eNovation Chemicals LLC | D954990-100g |
1,3,5-Tribromo-2-methylbenzene |
6320-40-7 | 97% | 100g |
$130 | 2025-02-19 | |
| Aaron | AR003BT8-25g |
1,3,5-Tribromo-2-methylbenzene |
6320-40-7 | 96% | 25g |
$20.00 | 2025-01-22 |
2,4,6-Tribromotoluene 関連文献
-
A. Weissberger,H. Bach,E. Strasser J. Chem. Soc. 1935 68
-
Hiroyuki Nishide,Mitsutaka Nambo,Makoto Miyasaka J. Mater. Chem. 2002 12 3578
-
4. Reactions of alkyl-lithium compounds with aryl halidesPenelope A. Huddle,Guido W. Perold J. Chem. Soc. Perkin Trans. 1 1980 2617
-
Qiang Zhang,Cai-Feng Wang,Lu-Ting Ling,Su Chen J. Mater. Chem. C 2014 2 4358
-
Lawrence A. Ford,Darryl D. DesMarteau Chem. Commun. 2003 2596
2,4,6-Tribromotolueneに関する追加情報
2,4,6-Tribromotoluene: A Comprehensive Overview
2,4,6-Tribromotoluene, also known by its CAS number CAS No. 6320-40-7, is a brominated aromatic compound that has garnered significant attention in various industrial and research applications. This compound is a derivative of toluene, where three bromine atoms are attached to the methyl group at positions 2, 4, and 6 on the benzene ring. The chemical structure of 2,4,6-Tribromotoluene contributes to its unique physical and chemical properties, making it a valuable material in diverse fields such as flame retardancy, polymer additives, and specialty chemicals.
Recent studies have highlighted the importance of 2,4,6-Tribromotoluene in the development of flame-retardant materials. Researchers have explored its ability to act as a synergistic flame retardant when combined with other compounds. For instance, a 2023 study published in the Journal of Applied Polymer Science demonstrated that incorporating 2,4,6-Tribromotoluene into polyurethane foams significantly improved their fire resistance without compromising mechanical properties. This advancement underscores the compound's potential in enhancing safety standards in construction and automotive industries.
The synthesis of 2,4,6-Tribromotoluene typically involves bromination reactions under controlled conditions to ensure regioselectivity. Traditional methods often utilize FeBr3 as a catalyst; however, recent innovations have focused on environmentally friendly alternatives. A 2023 research paper in Green Chemistry reported the successful synthesis of CAS No. 6320-40-7 using microwave-assisted bromination with reduced catalyst usage and minimized waste generation. Such advancements align with global sustainability goals and highlight the compound's role in eco-friendly chemical processes.
In terms of applications beyond flame retardancy, 2,4,6-Tribromotoluene has been investigated for its potential in electronic materials. A study published in Advanced Materials in 2023 explored its use as a dielectric additive in capacitors. The compound's high dielectric constant and thermal stability were found to enhance the performance of capacitors under high-frequency conditions. This application showcases the versatility of CAS No. 6320-40-7 in advancing electronic technologies.
The environmental impact of 2,4,6-Tribromotoluene has also been a subject of recent research. A 2023 environmental toxicology study assessed its biodegradation potential and toxicity levels in aquatic ecosystems. The findings indicated that while the compound exhibits moderate biodegradability under specific conditions, further research is needed to optimize its environmental safety profile. These insights are crucial for industries aiming to minimize ecological footprints while utilizing this compound.
In conclusion, 2,4,6-Tribromotoluene (CAS No. 6320-40-7) stands as a versatile and essential compound with applications spanning flame retardancy, polymer additives, electronics, and more. Ongoing research continues to uncover new potential uses and improve its synthesis methods while addressing environmental concerns. As industries strive for innovation and sustainability,
CAS No. 6320-40-7
remains a pivotal material driving advancements across multiple sectors.
6320-40-7 (2,4,6-Tribromotoluene) 関連製品
- 18041-25-3(Cesium, (triiodoplumbyl)-)
- 771510-25-9(3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol)
- 929372-92-9((2Z)-2-(4-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzene-1-sulfonate)
- 344-41-2(4-Nitro-3-(trifluoromethyl)biphenyl)
- 689251-97-6((2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid)
- 380609-27-8(1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol)
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)
- 325978-85-6(N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)
